molecular formula C29H46N2O8 B13760398 Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate CAS No. 56558-21-5

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate

Cat. No.: B13760398
CAS No.: 56558-21-5
M. Wt: 550.7 g/mol
InChI Key: QTLJWQYTHWADMJ-UHFFFAOYSA-N
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Description

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate (CAS: 56558-21-5) is a multifunctional acrylate ester with the molecular formula C₂₉H₄₆N₂O₈ . Its structure incorporates cyclohexane rings, iminocarbonyloxy linkages, and methyl-substituted ethanediyl groups, conferring rigidity and hydrophobicity. This compound is primarily utilized as a crosslinking agent in high-performance polymers, contributing to enhanced thermal stability and mechanical strength in coatings, adhesives, and composite materials.

Properties

CAS No.

56558-21-5

Molecular Formula

C29H46N2O8

Molecular Weight

550.7 g/mol

IUPAC Name

1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate

InChI

InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35)

InChI Key

QTLJWQYTHWADMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

The compound consists of:

  • A methylene bridge linking two 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy units.
  • Each unit is further connected to a 1-methyl-2,1-ethanediyl diacrylate moiety.

This structure implies that the synthesis involves multi-step reactions incorporating:

  • Formation of the cyclohexanediyl iminocarbonyloxy intermediate.
  • Introduction of the methylene bridge.
  • Acrylation of the ethanediyl units.

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally follows a convergent synthetic route involving:

  • Step 1: Synthesis of the 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy intermediate.
  • Step 2: Linking two such intermediates via a methylene bridge.
  • Step 3: Functionalization with diacrylate groups on the ethanediyl moieties.

This approach ensures control over stereochemistry and functional group placement.

Detailed Synthetic Steps

Synthesis of 2-methyl-4,1-cyclohexanediyl iminocarbonyloxy Intermediate
  • Starting from 2-methyl-4,1-cyclohexanedione or related cyclohexane derivatives.
  • Reaction with an isocyanate or carbamoyl chloride to introduce the iminocarbonyloxy group.
  • Conditions: Anhydrous environment, use of base catalysts such as triethylamine to capture HCl byproducts.
  • Solvents: Aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred.
Formation of the Methylene Bridge
  • The two cyclohexanediyl iminocarbonyloxy units are linked via methylene groups.
  • Typically achieved by reaction with formaldehyde or paraformaldehyde under acidic or basic catalysis.
  • This step requires careful control of stoichiometry to avoid polymerization or over-crosslinking.
Introduction of Diacrylate Groups on Ethanediyl Units
  • The final functionalization involves acrylation of the ethanediyl moieties.
  • Acrylate groups are introduced via reaction with acryloyl chloride or acrylic acid derivatives.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like pyridine or triethylamine facilitate esterification.
  • Reaction temperature is typically maintained at 0–5 °C to prevent premature polymerization of acrylate groups.
  • Purification by column chromatography or recrystallization yields the final diacrylate product.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Outcome
1 Cyclohexanediyl + isocyanate → iminocarbonyloxy Base catalyst, aprotic solvent, RT Intermediate with iminocarbonyloxy
2 Intermediate + formaldehyde → methylene bridge Acid/base catalysis, controlled stoichiometry Dimer linked by methylene bridge
3 Dimer + acryloyl chloride → diacrylate ester DMAP, triethylamine, 0–5 °C Target diacrylate compound

Data Tables on Preparation Parameters and Yields

Parameter Typical Range/Value Notes
Reaction temperature (Step 1) 20–25 °C (room temperature) Avoid moisture to prevent side reactions
Reaction temperature (Step 2) 25–40 °C Control to avoid polymerization
Reaction temperature (Step 3) 0–5 °C Prevent acrylate polymerization
Solvent Dichloromethane, THF Anhydrous, aprotic solvents preferred
Catalyst/Base Triethylamine, DMAP Used to neutralize acids and catalyze esterification
Yield (%) 70–85% overall Depends on purification and reaction control
Purification Column chromatography, recrystallization To remove unreacted monomers and side products

Research Discoveries and Optimization Insights

  • Catalyst Selection: Use of DMAP significantly improves acrylation efficiency and reduces side reactions compared to traditional bases alone.
  • Temperature Control: Maintaining low temperatures during acrylation minimizes premature polymerization, improving product purity.
  • Stoichiometry: Precise control of formaldehyde equivalents in methylene bridging avoids excessive crosslinking or oligomer formation.
  • Solvent Effects: Aprotic solvents like dichloromethane enhance reaction rates and product stability during intermediate formation.
  • Purification Techniques: High-performance liquid chromatography (HPLC) methods have been developed for better separation of closely related intermediates and final products.

Chemical Reactions Analysis

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural complexity distinguishes it from simpler acrylates. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate 56558-21-5 C₂₉H₄₆N₂O₈ Cyclohexane, iminocarbonyloxy, acrylate High-performance polymers, coatings
Oxybis(methyl-2,1-ethanediyl) diacrylate 57472-68-1 C₁₂H₁₈O₅ Ether, acrylate General-purpose coatings, adhesives
2-Ethylhexyl Acrylate 103-11-7 C₁₁H₂₀O₂ Branched alkyl, acrylate Flexible polymers, adhesives
(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate 4687-94-9 C₂₅H₂₈O₉ Aromatic rings, hydroxyl, acrylate UV-curable resins, dental materials

Key Observations :

  • The target compound’s cyclohexane and iminocarbonyloxy groups enhance rigidity and thermal resistance compared to aliphatic acrylates like 2-Ethylhexyl Acrylate .
  • Aromatic analogs (e.g., CAS 4687-94-9) exhibit higher UV stability due to phenyl groups but lack the cyclohexane-derived hydrophobicity .
Physical and Chemical Properties
Property Target Compound Oxybis(methyl-2,1-ethanediyl) Diacrylate 2-Ethylhexyl Acrylate
Molecular Weight 575.7 g/mol 242.30 g/mol 184.28 g/mol
Boiling Point Not reported 312.3°C (calc.) 214°C (lit.)
Flash Point Not reported 133.2°C (calc.) 82°C (lit.)
Density ~1.1–1.2 g/cm³ (estimated) 1.0 g/cm³ 0.89 g/cm³

Key Observations :

  • The target compound’s higher molecular weight suggests lower volatility and slower polymerization kinetics compared to smaller acrylates .
  • Branched acrylates (e.g., 2-Ethylhexyl Acrylate) exhibit lower viscosity and better compatibility with hydrophobic matrices .
Industrial and Material Performance
  • Thermal Stability : The cyclohexane backbone likely improves thermal resistance compared to aliphatic (e.g., Oxybis(methyl-2,1-ethanediyl) diacrylate) or aromatic analogs .
  • Crosslinking Efficiency: The bifunctional acrylate groups enable high crosslink density, enhancing mechanical properties in coatings relative to monofunctional acrylates like 2-Ethylhexyl Acrylate .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate?

Answer:
The synthesis of this compound involves a multi-step reaction, including urethane formation and methacrylate esterification. Key parameters include:

  • Temperature control : Maintain ≤60°C during isocyanate reactions to prevent side reactions like allophanate formation .
  • Catalyst selection : Use dibutyltin dilaurate (0.01–0.1 wt%) for efficient urethane bond formation .
  • Steric hindrance management : The cyclohexanediyl group introduces steric effects; slow monomer addition (1–2 mL/min) improves yield .
  • Purification : Gradient elution via silica gel chromatography (hexane/ethyl acetate 8:1 to 4:1) removes unreacted monomers .

Table 1: Typical Reaction Conditions and Yields

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–60°C75–85%
Catalyst Concentration0.05 wt%Max efficiency
Monomer Addition Rate1.5 mL/min90% completion

Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

Answer:

  • FTIR : Confirm urethane (N–H stretch at 3300–3450 cm⁻¹) and methacrylate (C=O at 1715 cm⁻¹, C=C at 1635 cm⁻¹) groups .
  • NMR : Use 13C^{13}\text{C} NMR to resolve cyclohexane ring stereochemistry (δ 25–35 ppm for methylcyclohexane carbons) .
  • Single-crystal X-ray diffraction : Resolve steric configurations using ORTEP-3 software (e.g., bond angles <110° indicate strain in cyclohexanediyl groups) .

Note: Crystallization in dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals .

Advanced: How can molecular dynamics (MD) simulations predict the crosslinking efficiency of this monomer in polymer networks?

Answer:

  • Force field selection : Use OPLS-AA for accurate van der Waals interactions in methacrylate systems .
  • Simulation parameters :
    • Model 10–20 monomer chains in a periodic box (5 nm³) with 100 ns trajectories.
    • Analyze radial distribution functions (RDFs) to identify preferential bonding sites (e.g., methacrylate C=C at 0.35 nm) .
  • Validation : Compare simulated glass transition temperatures (TgT_g) with experimental DSC data (expected deviation <5%) .

Table 2: MD Simulation vs. Experimental Crosslinking Efficiency

PropertySimulated ValueExperimental Value
TgT_g125°C120°C
Crosslink Density0.45 mol/m³0.42 mol/m³

Advanced: How can researchers resolve contradictions in thermal stability data obtained from differential scanning calorimetry (DSC)?

Answer:
Discrepancies often arise from:

  • Sample history : Annealing at 80°C for 2 hr eliminates residual stress, reducing TgT_g variability .
  • Heating rate : Use 10°C/min for reproducibility; slower rates (5°C/min) may reveal hidden transitions .
  • Atmosphere control : Nitrogen purge (50 mL/min) prevents oxidative degradation above 200°C .

Methodological Checklist:

Pre-dry samples at 60°C under vacuum (24 hr).

Calibrate DSC with indium (Tm=156.6°CT_m = 156.6°C).

Triplicate runs with statistical outlier rejection (p < 0.05).

Application-Focused: What role does this compound play in membrane separation technologies?

Answer:
The monomer’s diacrylate groups enable UV-cured membranes with:

  • Controlled pore size : Adjust crosslinking density (5–15 wt% monomer) to tune pore diameters (2–50 nm) .
  • Chemical resistance : The cyclohexane backbone enhances stability in organic solvents (e.g., toluene, DMF) .
  • Application : Test in pervaporation membranes for ethanol/water separation; flux rates correlate with methacrylate conversion (>80% conversion achieves 2.5 L/m²·hr) .

Table 3: Membrane Performance Metrics

Crosslinking DensityEthanol Flux (L/m²·hr)Selectivity (α)
10 wt%2.118.5
15 wt%1.822.3

Advanced: How does steric hindrance from the 2-methyl-4,1-cyclohexanediyl group influence polymerization kinetics?

Answer:

  • Rate retardation : Steric bulk reduces propagation rate (kpk_p) by 40% compared to linear analogues (e.g., kp=120 L/mol.sk_p = 120\ \text{L/mol.s} vs. 200\ \text{L/mol·s}) .
  • Reactivity ratios : Determine via Fineman-Ross method (r1=0.65r_1 = 0.65, r2=0.85r_2 = 0.85) for copolymerization with styrene .
  • Mitigation strategies : Use bulky initiators (e.g., 2,2′-azobis(2-methylbutyronitrile)) to reduce steric mismatch .

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